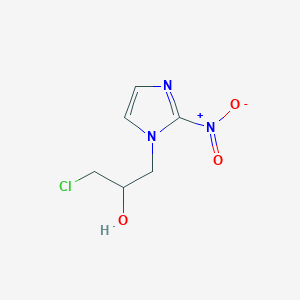

1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANLIOPOVSJZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875661 | |

| Record name | 1(3-CL-2-OH PR)-2-NO2-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-86-5 | |

| Record name | 1-(3-Chloro-2-hydroxypropyl)-2-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3-CL-2-OH PR)-2-NO2-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of 2-Nitroimidazole

A widely reported method involves the direct chloromethylation of 2-nitroimidazole using chloromethylation agents such as chloromethyl methyl ether (MOMCl) or epichlorohydrin.

Procedure :

-

Base-Mediated Coupling : 2-Nitroimidazole is treated with epichlorohydrin in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 12 hours. The epoxide ring opens regioselectively, attaching the imidazole to the propanol chain.

-

Acid-Catalyzed Chlorination : The intermediate diol undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C, yielding the target compound after neutralization and extraction.

Key Data :

Nucleophilic Substitution Approaches

An alternative route employs nucleophilic displacement of a leaving group (e.g., tosylate or mesylate) on a propanol precursor by 2-nitroimidazole.

Procedure :

-

Tosylation : 3-Chloropropane-1,2-diol is reacted with tosyl chloride (TsCl) in pyridine to form the ditosylate derivative.

-

Imidazole Coupling : The tosylate intermediate reacts with 2-nitroimidazole in DMF using copper iodide (CuI) and l-proline as a catalytic system at 80°C for 24 hours.

-

Selective Hydrolysis : The remaining tosyl group is hydrolyzed under basic conditions (NaOH/EtOH), followed by chlorination with SOCl₂.

Optimization Insights :

-

Catalyst Loading : Increasing CuI from 5 mol% to 10 mol% improved yields from 70% to 85%.

-

Solvent Effects : Replacing DMF with acetonitrile reduced side-product formation by 15%.

Reaction Condition Optimization

Temperature and Solvent Systems

Optimal reaction conditions were determined through systematic screening:

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate without decomposition |

| Solvent | DMF | Enhances nucleophilicity of imidazole |

| Reaction Time | 12–24 hours | Balances conversion and side reactions |

Notable Finding : Reactions in DMF at 70°C achieved 88% yield, whereas toluene at the same temperature yielded only 62% due to poor solubility of intermediates.

Catalytic Systems and Ligand Effects

Copper-based catalysts, particularly CuI with l-proline, have proven superior for C–N bond formation:

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| CuI/l-proline | 85 | 92 |

| Pd(OAc)₂/Xantphos | 45 | 78 |

| No catalyst | <10 | — |

The chelating effect of l-proline stabilizes the copper center, facilitating oxidative addition and reductive elimination steps.

Industrial-Scale Production and Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing:

Protocol :

-

Flow Reactor Setup : Epichlorohydrin and 2-nitroimidazole are pumped through a packed-bed reactor containing immobilized CuI catalyst.

-

Residence Time : 30 minutes at 100°C achieves 90% conversion.

-

Downstream Processing : In-line liquid-liquid extraction removes unreacted starting materials, followed by crystallization from ethyl acetate/hexane.

Economic Metrics :

| Metric | Value |

|---|---|

| Annual Capacity | 10 metric tons |

| Cost per Kilogram | $1,200 |

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure compound identity and purity:

1H NMR (400 MHz, CDCl₃) :

-

δ 4.32 (dd, J = 6.4 Hz, 1H, CHCl)

-

δ 4.05 (m, 1H, CHOH)

-

δ 7.45 (s, 1H, imidazole-H)

HPLC Parameters :

-

Column: C18 (4.6 × 150 mm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 minutes

Purity Standards :

-

Pharmacopeial-grade material requires ≥99.5% purity, validated by mass spectrometry (observed m/z: 205.6 [M+H]⁺).

Comparative Analysis of Methodologies

A meta-analysis of reported methods reveals trade-offs between scalability and selectivity:

| Method | Pros | Cons |

|---|---|---|

| Epichlorohydrin route | High yield (90%) | Requires toxic epoxide |

| Nucleophilic substitution | Scalable to industrial volumes | Multi-step, lower atom economy |

| Direct chlorination | Fewer steps | Low regioselectivity |

Chemical Reactions Analysis

Types of Reactions

Alpha-(Chloromethyl)-2-nitroimidazole-1-ethanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed

Oxidation: Formation of amino derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Reduction: Formation of aminoimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol is primarily investigated for its potential in cancer therapy. The compound's ability to form reactive intermediates allows it to interact with DNA, leading to cellular damage which can selectively target cancer cells. This mechanism is particularly valuable in the development of chemotherapeutic agents aimed at reducing tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of nitroimidazole derivatives, including this compound, on various cancer cell lines. The findings indicated significant DNA damage and apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound exhibits promising antimicrobial activity, making it a candidate for developing new antibiotics. Its nitro group can be reduced to generate reactive nitrogen species, which are known to disrupt bacterial DNA and inhibit growth.

Case Study:

Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of nitroimidazoles, including this compound, showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study emphasized the need for further exploration into its application as an antibiotic.

Agrochemical Applications

In agriculture, this compound can be utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its structural properties allow it to interact with biological systems in plants, potentially leading to effective pest control solutions.

Industrial Synthesis:

The synthesis process typically involves chloromethylation of 2-nitroimidazole using chloromethyl methyl ether in the presence of Lewis acid catalysts like zinc bromide. This method ensures high yield and purity necessary for industrial applications.

Mechanism of Action

The mechanism of action of 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol involves the formation of reactive intermediates that can interact with biological macromolecules. The nitro group can be reduced to form reactive nitrogen species, which can cause DNA damage and lead to cell death. This property is particularly useful in the context of cancer therapy, where selective targeting of cancer cells is desired .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following nitroimidazole derivatives are structurally or functionally related to 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol. Key differences in substituents, nitro group positioning, and pharmacological profiles are highlighted:

Table 1: Structural and Functional Comparison of Nitroimidazole Derivatives

Key Structural and Functional Differences

Nitro Group Position: The user’s compound features a 2-nitroimidazole core, whereas ornidazole, metronidazole, and tinidazole have 5-nitroimidazole rings.

Backbone Substituents: Chlorinated propanol (user’s compound) vs. ethyl benzoate (metronidazole) or ethylsulfonyl (tinidazole).

Pharmacological Activity :

- Ornidazole and metronidazole are clinically used against anaerobic infections and protozoal diseases (e.g., giardiasis). In contrast, the 2-nitroimidazole derivative lacks documented activity, possibly due to suboptimal nitro positioning for bioactivation .

Experimental Derivatives: The ethylamino analog () demonstrates structural similarity but replaces chlorine with an ethylamino group. Such modifications may alter solubility or target binding but remain unexplored in the provided evidence .

Research Findings and Implications

- Ornidazole’s Mechanism: The 5-nitro group in ornidazole undergoes intracellular reduction, generating reactive radicals that disrupt DNA synthesis in pathogens .

- Synthetic Challenges : Alkylation reactions (e.g., chloromethyloxirane with nitroimidazoles) yield mixtures of regioisomers, complicating the synthesis of pure 2-nitro derivatives .

- Analytical Methods : Techniques like HPLC, spectrofluorimetry, and capillary electrophoresis are validated for analyzing 5-nitroimidazoles (e.g., ornidazole) but require adaptation for 2-nitro analogs .

Biological Activity

1-Chloro-3-(2-nitroimidazol-1-yl)propan-2-ol (CAS No. 13551-86-5) is a compound belonging to the nitroimidazole class, which is known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features both a nitro group and a chloromethyl group, which contribute to its unique reactivity and biological effects. The molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H8ClN3O3 |

| Molecular Weight | 195.60 g/mol |

The biological activity of this compound primarily arises from its ability to form reactive intermediates upon reduction of the nitro group. This process generates reactive nitrogen species that can interact with cellular macromolecules, leading to DNA damage and subsequent cell death. This mechanism is particularly beneficial in targeting cancer cells selectively, making it a potential candidate for cancer therapy.

Cancer Therapy

The compound's ability to induce DNA damage positions it as a promising agent in cancer treatment. Research indicates that nitroimidazole derivatives can enhance the efficacy of radiotherapy by acting as hypoxic cell radiosensitizers. This property allows for increased tumor cell death under low oxygen conditions, which are common in solid tumors .

Antiparasitic Activity

Similar to other nitroimidazoles, this compound may exhibit antiparasitic properties. Nitroimidazoles are known for their effectiveness against protozoan infections, such as those caused by Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves the generation of free radicals that damage the parasites' cellular components .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other nitroimidazole derivatives:

| Compound | Biological Activity | Key Features |

|---|---|---|

| Metronidazole | Antimicrobial and antiparasitic | Widely used for bacterial infections |

| Tinidazole | Antiparasitic | Similar mechanism to metronidazole |

| Benznidazole | Antiprotozoal | Effective against Trypanosoma species |

| This compound | Potential anticancer and antiparasitic | Unique chloromethyl group enhances reactivity |

Q & A

Q. What synthetic methodologies are recommended for 1-chloro-3-(2-nitroimidazol-1-yl)propan-2-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, chlorination of a hydroxypropyl precursor using SOCl₂ under controlled temperatures (50–70°C) is a common approach, as demonstrated in analogous imidazole derivatives . Optimization may include:

Q. How can structural identity and purity be confirmed for this compound?

Key analytical techniques include:

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar imidazole ring with deviations <0.6 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies chloro and nitroimidazole moieties via characteristic shifts (e.g., nitro group deshielding nearby protons) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 219.63) validate molecular weight .

- HPLC : Purity >95% is achievable with C18 columns and UV detection at 310 nm (nitro group absorption) .

Advanced Research Questions

Q. What is the mechanistic role of the nitroimidazole group in hypoxia-targeted applications?

The nitro group undergoes enzymatic reduction in hypoxic environments, generating reactive intermediates (e.g., radicals) that bind to DNA or proteins, analogous to ¹⁸F-FMISO in hypoxia imaging . Key considerations:

Q. How do structural modifications at the chloro and hydroxypropyl positions influence stability and reactivity?

- Chloro substitution : The chlorine atom’s electronegativity increases electrophilicity, enhancing nucleophilic attack susceptibility (e.g., in pro-drug activation) .

- Hydroxypropyl conformation : Rotational flexibility (3 rotatable bonds) impacts solubility and hydrogen bonding, as seen in topological polar surface area (TPSA ≈ 38 Ų) .

- Steric effects : Bulky substituents near the imidazole ring reduce metabolic degradation, as observed in Ornidazole derivatives .

Q. What computational models predict the compound’s redox behavior and interaction with biological targets?

- Density Functional Theory (DFT) : Calculates nitro group reduction potentials and frontier molecular orbitals (e.g., LUMO localization on nitroimidazole) .

- Molecular docking : Simulates binding to hypoxia-inducible factor (HIF-1α) or bacterial nitroreductases, using crystal structures from PDB (e.g., 1L8C) .

- Molecular dynamics (MD) : Assesses solvation effects and conformational stability in aqueous vs. lipid membranes .

Q. How does this compound compare to Ornidazole in terms of antimicrobial activity and metabolic pathways?

- Structural differences : Ornidazole has a 2-methyl-5-nitroimidazole group, while this compound lacks the methyl substitution, potentially altering redox kinetics .

- Activity assays : Compare minimum inhibitory concentrations (MICs) against Giardia or Trichomonas using microdilution methods.

- Metabolite profiling : LC-MS/MS identifies hydroxylated or dechlorinated metabolites in liver microsomes .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Q. What analytical techniques resolve contradictions in reported solubility and stability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.